molecular formula C10H9N7OS2 B4854542 N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B4854542
M. Wt: 307.4 g/mol
InChI Key: SFNFIDVNGAQHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide (BTA) is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzothiadiazole ring and a tetrazole ring. BTA has been synthesized by various methods and has shown promising results in various applications, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide varies depending on its application. In biochemistry, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. In pharmacology, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide inhibits the activity of certain enzymes and receptors, leading to the suppression of tumor growth and the regulation of blood glucose levels. In materials science, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide acts as a pi-conjugated system, enhancing the electrical conductivity of polymers.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In biochemistry, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to inhibit the activity of certain enzymes and receptors, leading to the suppression of tumor growth and the regulation of blood glucose levels. In materials science, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to enhance the electrical conductivity of polymers.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its versatility. N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be used in various applications, including biochemistry, pharmacology, and materials science. Another advantage is its stability, which allows for long-term storage. However, one of the limitations of using N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is its toxicity. N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to be toxic to certain cell lines, and caution should be taken when handling it.

Future Directions

There are several future directions for the research of N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. In biochemistry, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be further developed as a fluorescent probe for the detection of proteins and nucleic acids. In pharmacology, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be further studied for its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases. In materials science, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can be further explored as a building block for the synthesis of organic semiconductors and as a dopant for the enhancement of the electrical conductivity of polymers.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential applications in various fields of science. In biochemistry, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a ligand in the synthesis of metal complexes for catalysis and sensing applications. In pharmacology, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. In materials science, N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been used as a building block for the synthesis of organic semiconductors and as a dopant for the enhancement of the electrical conductivity of polymers.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7OS2/c1-17-10(12-15-16-17)19-5-8(18)11-6-3-2-4-7-9(6)14-20-13-7/h2-4H,5H2,1H3,(H,11,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNFIDVNGAQHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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